Potassium 4-methylbenzoate

Beschreibung

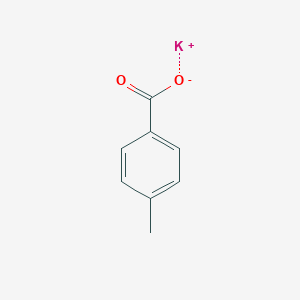

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2.K/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEYEXQVFHUPLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598199 | |

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16518-25-5 | |

| Record name | Potassium 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of Potassium 4 Methylbenzoate and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and purity of chemical compounds. For potassium 4-methylbenzoate, techniques including NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide complementary information to fully characterize the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: In the ¹H NMR spectrum of the 4-methylbenzoate anion, the aromatic protons exhibit a characteristic splitting pattern. The protons ortho to the carboxylate group typically appear as a doublet, as do the protons meta to the carboxylate group, due to their coupling with each other. The methyl (CH₃) group protons appear as a distinct singlet. For an analogue like Methyl 4-methylbenzoate, the aromatic protons show two doublets around δ 7.94 ppm and δ 7.24 ppm. chemicalbook.com The methyl protons of the p-methyl group appear as a singlet at approximately δ 2.39 ppm, while the methyl ester protons present as a singlet around δ 3.88 ppm. chemicalbook.com For this compound, the spectrum would be similar for the aromatic and methyl protons, but would lack the methyl ester signal.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. For the 4-methylbenzoate anion, distinct signals are expected for each carbon atom. spectrabase.com The carboxylate carbon (COO⁻) is typically observed downfield. The aromatic carbons show four distinct signals due to the molecule's symmetry. The carbon bearing the methyl group and the carbon bearing the carboxylate group have unique chemical shifts, as do the two sets of equivalent aromatic CH carbons. The methyl carbon appears at the highest field. In a closely related compound, Methyl 4-methylbenzoate, the carboxyl carbon appears at δ 167.1 ppm, the aromatic carbons are found between δ 127.3 and 143.4 ppm, and the methyl group carbons are observed at δ 51.8 ppm (ester) and δ 21.5 ppm (ring). chemicalbook.com

Table 1: Representative NMR Data for 4-Methylbenzoate Analogues

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| Methyl 4-methylbenzoate chemicalbook.com | ¹H | 7.94 | d | Aromatic (2H) |

| 7.24 | d | Aromatic (2H) | ||

| 3.88 | s | OCH₃ (3H) | ||

| 2.39 | s | Ar-CH₃ (3H) | ||

| Methyl 4-methylbenzoate chemicalbook.com | ¹³C | 167.1 | - | C=O |

| 143.4 | - | Aromatic C-CH₃ | ||

| 129.5 | - | Aromatic CH | ||

| 129.0 | - | Aromatic CH | ||

| 127.3 | - | Aromatic C-COO | ||

| 51.8 | - | OCH₃ | ||

| 21.5 | - | Ar-CH₃ |

Note: Data for Methyl 4-methylbenzoate is provided as a close analogue. 'd' denotes a doublet, 's' denotes a singlet.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the most significant feature is the replacement of the carboxylic acid's broad O-H stretch and C=O stretch with the characteristic stretches of the carboxylate anion.

Key vibrational modes include:

Asymmetric COO⁻ Stretch: A strong band typically appears in the region of 1600 cm⁻¹.

Symmetric COO⁻ Stretch: A weaker band is generally found around 1400 cm⁻¹.

Aromatic C=C Stretches: These appear in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are seen just below 3000 cm⁻¹.

C-H Bends: Out-of-plane bending for the para-substituted ring is typically strong and found in the 850-800 cm⁻¹ range.

In a study of potassium methanesulfonate, another potassium salt, vibrational modes involving the potassium ion were observed in the far-IR region (300-500 cm⁻¹). nih.gov Similarly, for this compound, interactions between the K⁺ ion and the carboxylate group would influence the vibrational spectrum. nih.gov

Table 2: Expected IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| Asymmetric COO⁻ Stretch | 1610-1550 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Symmetric COO⁻ Stretch | 1440-1360 | Medium-Strong |

| C-H Bends | 900-675 | Strong |

These are typical ranges and can be influenced by the crystal lattice environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and deduce structural information from fragmentation patterns. For an ionic compound like this compound, soft ionization techniques such as Field Desorption (FD) or Electrospray Ionization (ESI) are most suitable.

Using a technique like potassium cationization field desorption mass spectrometry, one would expect to observe a cationized molecular ion [M+K]⁺. nih.gov Given that the molecular formula is C₈H₇KO₂, the mass of the 4-methylbenzoate anion is 135.15 g/mol and the mass of the potassium ion is approximately 39.10 g/mol . The intact salt has a molecular weight of 174.24 g/mol . nih.gov

Common fragmentation patterns for the 4-methylbenzoate structure would involve losses of neutral molecules. libretexts.org The fragmentation of the 4-methylbenzoate anion (m/z 135) would likely proceed via:

Loss of CO₂ (44 Da) to yield a tolyl anion (m/z 91).

Loss of a methyl radical (15 Da), although less common for the anion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Ionization Mode | Description |

|---|---|---|---|

| [C₈H₇O₂]⁻ | 135 | Negative ESI | 4-methylbenzoate anion |

| [K(C₈H₇O₂)]K⁺ | 213 | Positive FD/ESI | Potassium-cationized molecule |

m/z values are based on the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is dominated by π → π* transitions within the aromatic ring and the carboxylate group. The benzene (B151609) ring itself has several absorption bands, which are shifted and intensified by the presence of the methyl and carboxylate substituents.

Studies on similar compounds, such as sodium benzoate (B1203000), show characteristic absorbance peaks. Sodium benzoate exhibits two absorption peaks at 193 nm and 224 nm. nih.gov The spectrum of this compound is expected to be similar, with absorption maxima likely occurring in the 200-280 nm range. The addition of the methyl group (an auxochrome) may cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzoate.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~230-240 | Water or Ethanol (B145695) |

| π → π* | ~270-280 | Water or Ethanol |

λ_max values are approximate and can vary with solvent polarity.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

The crystal structure would consist of potassium cations and 4-methylbenzoate anions arranged in a repeating lattice. Key features would include:

Coordination of the Potassium Ion: The K⁺ ion would be coordinated by multiple oxygen atoms from the carboxylate groups of neighboring anions. The coordination number can vary but is often six or higher for potassium, resulting in a distorted coordination geometry. nih.gov

Bond Lengths and Angles: The C-O bond lengths within the carboxylate group would be intermediate between a single and double bond, confirming charge delocalization. The geometry of the benzene ring would be largely planar.

Crystal Packing: The packing of the ions in the crystal lattice would be governed by a combination of ionic interactions between the K⁺ and COO⁻ groups and weaker van der Waals interactions between the aromatic rings and methyl groups.

A related benzoate derivative was reported to have unit cell parameters of a = 15.370 Å with a β angle of 91.804°. benchchem.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-20 |

| b (Å) | 5-15 |

| c (Å) | 10-20 |

| β (°) | 90-110 (for monoclinic) |

| K⁺ Coordination | 6-8 oxygen atoms |

| C-O (carboxylate) Bond Length (Å) | ~1.25-1.27 |

This data is predictive, based on analogous structures.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is primarily governed by ionic bonds, hydrogen bonds, and π-π stacking interactions. The potassium cation (K⁺) interacts with the negatively charged carboxylate group (-COO⁻) of the 4-methylbenzoate anion. chegg.comlibretexts.org This ionic interaction is a dominant force in the formation of the crystal lattice.

The 4-methylbenzoate anion itself offers sites for weaker, yet significant, intermolecular forces. The carboxylate group's oxygen atoms are hydrogen bond acceptors, while the molecule as a whole does not possess hydrogen bond donors. nih.gov This allows for the formation of hydrogen bonds, likely with residual water molecules in a hydrated crystal or through C-H···O interactions with the methyl and aromatic protons of neighboring molecules. Studies on analogous benzoate structures have highlighted the importance of such hydrogen bonding in stabilizing the crystal packing. nih.govnih.gov

Furthermore, the presence of the aromatic benzene ring in the 4-methylbenzoate anion facilitates π-π stacking interactions. These noncovalent interactions occur between the electron clouds of adjacent aromatic rings, contributing to the stability of the crystal lattice. The 4-methylbenzoyl group, in particular, is known to enhance binding in related structures through these hydrophobic and π-π stacking interactions.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Ionic Bonding | K⁺ and ⁻OOC-C₆H₄CH₃ | The primary electrostatic attraction between the potassium cation and the benzoate anion. |

| Hydrogen Bonding | Carboxylate Oxygen atoms | The oxygen atoms of the carboxylate group can act as acceptors for hydrogen bonds, for instance, from solvent molecules or C-H donors. |

| π-π Stacking | Aromatic rings | Overlapping of π-orbitals between parallel aromatic rings of adjacent molecules, contributing to crystal stability. |

| Hydrophobic Interactions | Methyl group and aromatic ring | The nonpolar methyl group and benzene ring can engage in van der Waals forces, influencing molecular packing. |

Investigations into Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study for ionic organic compounds. Different polymorphs of the same compound can exhibit distinct physical properties. While specific polymorphic studies on this compound are not extensively detailed in the surveyed literature, the potential for its existence can be inferred from studies on analogous aromatic carboxylic acid salts. sciforum.net

Variations in crystallization conditions—such as solvent, temperature, and pressure—could lead to different packing arrangements of the 4-methylbenzoate anions and potassium cations. For instance, the orientation of the aromatic rings relative to one another (affecting π-π stacking) or the coordination environment around the potassium ion could differ, resulting in distinct crystal lattices. Research on related compounds has shown that even subtle changes in the hydrogen-bonding network can result in different polymorphic forms, sometimes with identical hydrogen-bond motifs but different layer orientations, a phenomenon known as packing polymorphism. sciforum.net The discovery of any such polymorphs of this compound would require systematic screening and characterization.

Advanced Morphological and Crystalline Phase Characterization (where applicable)

To fully understand the physical properties of this compound, a suite of advanced analytical techniques is employed to characterize its surface, internal structure, and crystalline nature.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a solid material. For this compound, SEM analysis would reveal the size, shape, and surface texture of its crystals. mdpi.comyoutube.com This technique can distinguish between different crystal habits (e.g., needles, plates, or prisms) that might arise from various crystallization conditions. SEM images provide high-resolution, three-dimensional-like views of the sample, which are essential for quality control and for understanding the material's physical handling properties, such as flowability and compaction. researchgate.netresearchgate.net Characterization of salt crystals by SEM is a common practice to observe features like crystal aggregation and surface purity. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

When this compound is prepared in a nanostructured form, Transmission Electron Microscopy (TEM) is an indispensable tool for its characterization. nih.govnanocomposix.com TEM provides much higher resolution than SEM, allowing for the direct measurement of nanoparticle size, size distribution, and morphology. nanoimagingservices.comnih.gov By transmitting electrons through an ultrathin sample, TEM can reveal internal structural details, including lattice fringes, which correspond to the arrangement of atoms in the crystal. acs.org This level of analysis is crucial for applications involving nanomaterials, where the properties are highly dependent on particle size and structure.

X-ray Diffraction (XRD) for Bulk Crystalline Phase Identification

Table 2: Illustrative XRD Peak Data for a Crystalline Powder

| 2θ Angle (degrees) | Intensity (a.u.) |

|---|---|

| 10.5 | 450 |

| 15.2 | 890 |

| 21.0 | 1200 |

| 25.8 | 750 |

| 30.5 | 600 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Potassium |

Reactivity, Reaction Mechanisms, and Organic Transformations

Fundamental Organic Reaction Mechanisms Involving the 4-Methylbenzoate Anion

The 4-methylbenzoate anion, the conjugate base of 4-methylbenzoic acid, primarily functions as a nucleophile in organic reactions. chemical-suppliers.eu Its reactivity is centered on the carboxylate group, which bears a negative charge distributed between the two oxygen atoms. This delocalization stabilizes the anion, rendering it a relatively weak base but a competent nucleophile, particularly in substitution reactions.

One of the fundamental reactions involving the 4-methylbenzoate anion is nucleophilic substitution. For instance, potassium 4-methylbenzoate can react with alkyl halides to produce esters. In this SN2 reaction, the carboxylate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This method is a common route for the synthesis of various 4-methylbenzoic acid esters. The reaction rate can be significantly accelerated using microwave irradiation.

| Reactants | Conditions | Product | Reaction Type |

| This compound + Alkyl Halide | Heating or Microwave | Alkyl 4-methylbenzoate | Nucleophilic Substitution (SN2) |

Chemical Transformations of 4-Methylbenzoic Acid and its Esters

Esterification and Transesterification Processes

Esterification: 4-Methylbenzoic acid can be converted to its corresponding esters through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use an excess of the alcohol or remove water as it is formed. tcu.edu More recently, solid acid catalysts, such as titanium-zirconium solid acids, have been developed to facilitate the esterification of benzoic acids with methanol (B129727), offering a heterogeneous and reusable catalytic system. mdpi.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol. For example, methyl 4-methylbenzoate can be transformed into other alkyl 4-methylbenzoates. researchgate.netevitachem.com This equilibrium reaction is typically catalyzed by either an acid or a base. researchgate.net Studies have shown that natural phosphates can effectively catalyze the transesterification of methyl benzoate (B1203000) with various alcohols. researchgate.net The process is of significant industrial interest for producing different esters from a common precursor. acs.org

| Process | Reactants | Catalyst | Product |

| Esterification | 4-Methylbenzoic Acid + Alcohol | Acid (e.g., H₂SO₄) or Solid Acid | Alkyl 4-methylbenzoate + Water |

| Transesterification | Methyl 4-methylbenzoate + Alcohol | Acid or Base (e.g., Natural Phosphate) | New Alkyl 4-methylbenzoate + Methanol |

Transformations of the Carboxylic Acid and Methyl Functional Groups

Transformations of the Methyl Group: The benzylic methyl group of 4-methylbenzoic acid is susceptible to free-radical reactions. libretexts.org A key transformation is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like benzoyl peroxide) or photochemical activation. acs.orged.govcolab.ws This reaction selectively brominates the methyl group to form 4-(bromomethyl)benzoic acid. acs.orgacs.orgscribd.com The mechanism proceeds via a resonance-stabilized benzylic radical, making this position highly reactive toward halogenation under radical conditions. chegg.com The resulting 4-(bromomethyl)benzoic acid is a valuable intermediate, as the bromine can be subsequently displaced by various nucleophiles. acs.org

Transformations of the Carboxylic Acid Group: The carboxylic acid functional group can be converted into a variety of other functionalities. It can be reduced to a primary alcohol (4-methylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be converted to an acid chloride (4-methylbenzoyl chloride) using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org This acid chloride is a highly reactive intermediate that can readily be converted into esters, amides, and other acyl derivatives.

Roles in Catalytic Systems or as Catalyst Precursors

Esters of 4-methylbenzoic acid, such as methyl p-toluate (B1214165) and ethyl p-toluate, serve as important components in Ziegler-Natta catalyst systems for olefin polymerization, particularly for propylene. google.comwiley.com In these systems, the ester often functions as an "internal donor" within the solid procatalyst (typically comprising magnesium chloride and titanium tetrachloride) or as an external "selectivity control agent" added during polymerization. google.com These donors play a crucial role in influencing the catalyst's performance, specifically by increasing the stereospecificity to produce highly isotactic polypropylene. wiley.com

Furthermore, potassium salts have been used as modifiers for metal-based catalysts. For instance, potassium fluoride (B91410) (KF) has been used to modify Ni/SiO₂ catalysts for the selective hydrogenation of dimethyl terephthalate (B1205515). rsc.orgrsc.org The potassium promoter can neutralize acid sites on the catalyst support, which in turn inhibits side reactions like the hydrogenolysis of ester groups, thereby increasing the selectivity towards the desired product. rsc.org While direct catalytic use of this compound is not widely documented, the application of its esters and related potassium salts in major industrial catalytic processes is well-established.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like potassium 4-methylbenzoate. acs.org These calculations solve the electronic Schrödinger equation to provide information about molecular orbitals, charge distribution, and the energies of different molecular states. northwestern.edu

Methods such as B3LYP and M06 functionals are commonly employed to study the electronic properties. acs.org For substituted benzoates, these calculations can reveal the influence of substituents on the electronic environment of the aromatic ring. For example, the methyl group in the para position of the benzoate (B1203000) ring is an electron-donating group, which affects the molecule's reactivity and electronic properties. Theoretical calculations can quantify these effects by determining parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, quantum chemical calculations can be used to determine the electrostatic potential surface, which indicates the regions of a molecule that are electron-rich or electron-poor, providing insights into intermolecular interactions. elixirpublishers.com The Mulliken charge analysis can also be performed to understand the charge distribution on each atom within the molecule. epstem.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions over time. nih.gov

For this compound, MD simulations can be employed to understand its behavior in different environments, such as in solution or in the solid state. These simulations can reveal the preferred conformations of the 4-methylbenzoate anion and its interactions with the potassium cation and surrounding solvent molecules. The stability of the simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the course of the simulation. mdpi.com

MD simulations are also crucial for understanding how molecules like this compound interact with other molecules, such as proteins or other organic molecules. mpg.de These simulations can provide insights into the binding modes and interaction energies, which is particularly relevant in biochemical contexts. acs.org The trajectories generated from MD simulations can be analyzed to identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the behavior of the system. nih.govacs.org

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. schrodinger.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool in structural elucidation. libretexts.org The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. elixirpublishers.comliverpool.ac.uk For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org By comparing the calculated spectra with experimental data, the assignment of peaks to specific atoms in the molecule can be confirmed. elixirpublishers.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. epstem.net

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their vibrational frequencies. Computational methods, such as DFT, can be used to calculate the harmonic vibrational frequencies of a molecule. elixirpublishers.com These calculated frequencies can then be scaled to better match the experimental IR spectrum. epstem.net For this compound, theoretical IR spectra can be generated to aid in the assignment of the vibrational modes observed in experimental spectra. epstem.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in understanding the mechanisms of chemical reactions by identifying intermediates and transition states. walisongo.ac.id By mapping out the potential energy surface of a reaction, computational methods can determine the most likely reaction pathway and the energy barriers associated with it. researchgate.net

For reactions involving benzoate derivatives, such as esterification or aminolysis, computational studies can provide detailed insights into the reaction mechanism. acs.org For example, in the aminolysis of a benzoate ester, theoretical calculations can be used to model the formation of a tetrahedral intermediate and the subsequent steps leading to the final products. acs.org Transition state theory can be applied to calculate the activation energies for different steps in the reaction, which helps in determining the rate-determining step. walisongo.ac.idnih.gov

These theoretical studies can also explain the effect of substituents on the reaction rate and selectivity. For instance, the electron-donating methyl group in this compound would be expected to influence the energetics of reaction intermediates and transition states compared to an unsubstituted benzoate.

Molecular Docking and Ligand-Protein Interaction Studies (relevant for biochemical contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. caltech.edu This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific protein target. mdpi.comwiley.com

In a biochemical context, the 4-methylbenzoate moiety can be part of a larger molecule designed to interact with a biological target. For instance, a derivative of 4-methylbenzoate was identified as a potential inhibitor for multiple targets in Alzheimer's disease through virtual screening and molecular docking studies. nih.gov Molecular docking simulations can predict the binding affinity and the specific interactions between the ligand and the amino acid residues in the active site of the protein. publichealthinafrica.org

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-protein complex over time. oncotarget.com These simulations can provide a more dynamic picture of the binding process and can be used to calculate binding free energies, offering a more accurate prediction of the ligand's potency. acs.org

Biochemical and Environmental Metabolism and Degradation Studies

Anaerobic Degradation Pathways of 4-Methylbenzoate

The anaerobic catabolism of 4-methylbenzoate has been extensively studied in the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1, which is capable of utilizing this compound as its sole source of carbon and energy. nih.gov This bacterium employs a dedicated pathway that is analogous to the well-characterized benzoyl-CoA degradation pathway. nih.govresearchgate.net

The anaerobic degradation of 4-methylbenzoate in Magnetospirillum sp. strain pMbN1 proceeds via a specific 4-methylbenzoyl-CoA pathway. nih.gov This pathway is initiated by the activation of 4-methylbenzoate to its coenzyme A (CoA) thioester, 4-methylbenzoyl-CoA. This initial step is crucial as it prepares the stable aromatic ring for subsequent reduction.

Following activation, the pathway diverges from the classical benzoate (B1203000) degradation route. The key step is the reductive dearomatization of 4-methylbenzoyl-CoA. nih.govresearchgate.net Metabolite analysis of cultures grown with 4-methylbenzoate has led to the tentative identification of 4-methylcyclohex-1,5-diene-1-carboxylate, confirming the reduction of the aromatic ring. nih.gov Further downstream processing involves a series of β-oxidation-like reactions. researchgate.net The identification of 3-methylglutarate in cells adapted to 4-methylbenzoate suggests that the methyl group is conserved throughout this specific degradation pathway. nih.gov This ultimately leads to intermediates that can enter central metabolism.

Activation: 4-methylbenzoate is converted to 4-methylbenzoyl-CoA.

Reductive Dearomatization: The aromatic ring of 4-methylbenzoyl-CoA is reduced.

Ring Cleavage and β-Oxidation: The resulting alicyclic intermediate undergoes ring cleavage and a series of β-oxidation-like reactions to yield smaller molecules that can be assimilated by the cell.

The central enzyme in the anaerobic degradation of 4-methylbenzoate is 4-methylbenzoyl-CoA reductase (MbrBCAD). researchgate.net This enzyme catalyzes the ATP-dependent reduction of the aromatic ring of 4-methylbenzoyl-CoA, a thermodynamically challenging reaction. nih.gov The activity of 4-methylbenzoyl-CoA reductase is induced by the presence of 4-methylbenzoate. nih.gov

This enzyme is a member of the class I benzoyl-CoA reductase family but displays a pronounced sequence disparity from the conventional reductases that process unsubstituted benzoyl-CoA. nih.gov This difference is particularly significant as conventional class I benzoyl-CoA reductases are generally unable to accommodate substituents at the para-position of the aromatic ring. nih.gov The specialized structure of 4-methylbenzoyl-CoA reductase allows it to bind and reduce 4-methylbenzoyl-CoA, highlighting a key enzymatic adaptation for the metabolism of para-alkylated aromatic compounds.

A study on a similar enzyme from Thauera chlorobenzoica (MBRTcl), which also degrades methylated benzoates, revealed that it is a highly oxygen-labile heterotetramer with an αβγδ-subunit architecture and contains three low-potential [4Fe-4S] clusters. nih.gov This MBRTcl preferentially dearomatized methyl- and chloro-substituted analogues in the meta- and para-positions, a task not efficiently performed by the classic benzoyl-CoA reductase from Thauera aromatica (BCRTar). nih.gov

Genetic studies in Magnetospirillum sp. strain pMbN1 have revealed that the genes encoding the enzymes for 4-methylbenzoate degradation are organized into distinct gene clusters on the genome. nih.gov Differential protein profiling of cells grown on 4-methylbenzoate compared to those grown on benzoate or succinate showed a specific increase in the abundance of a unique set of proteins. nih.gov The genes coding for these proteins are grouped together, with two clusters assigned to 4-methylbenzoate degradation and one to benzoate degradation. nih.gov

The genes encoding the putative 4-methylbenzoyl-CoA reductase are located within these specific clusters. nih.gov The genetic separation of the 4-methylbenzoate and benzoate degradation pathways underscores the evolution of specialized catabolic modules for different aromatic compounds within a single organism. This genetic organization allows for the specific induction of the required pathway in response to the available substrate. nih.gov

Comparative Biochemical Studies on the Metabolism of Aromatic Compounds (e.g., Benzoate vs. 4-Methylbenzoate)

The anaerobic metabolism of 4-methylbenzoate and benzoate in Magnetospirillum sp. strain pMbN1 represents a clear example of parallel, yet distinct, catabolic pathways. researchgate.net Both pathways are analogous, initiating with CoA ligation and proceeding through reductive dearomatization and β-oxidation-like reactions. researchgate.net However, the key enzymes and genetic determinants for each pathway are separate and specific to their respective substrates. nih.govresearchgate.net

The primary point of divergence is at the level of the reductase enzyme. The degradation of benzoate is catalyzed by a conventional class I benzoyl-CoA reductase (BcrCBAD), which is ineffective against para-substituted substrates like 4-methylbenzoyl-CoA. nih.govresearchgate.net In contrast, 4-methylbenzoate degradation requires the specialized 4-methylbenzoyl-CoA reductase (MbrBCAD). researchgate.net

Furthermore, growth studies with Magnetospirillum sp. strain pMbN1 on binary and ternary mixtures of 4-methylbenzoate, benzoate, and succinate have demonstrated a clear substrate preference. Benzoate is the preferred aromatic substrate, and its presence leads to the repression of 4-methylbenzoate utilization. researchgate.net This hierarchical substrate depletion suggests a regulatory mechanism that prioritizes the more readily metabolized aromatic acid. The approximate doubling time for strain pMbN1 during anaerobic growth with benzoate is 6.1 hours, whereas for 4-methylbenzoate it is 9.5 hours, which may contribute to this preference. nih.gov

| Feature | Benzoate Degradation | 4-Methylbenzoate Degradation |

|---|---|---|

| Initial Substrate | Benzoate | 4-Methylbenzoate |

| Activated Intermediate | Benzoyl-CoA | 4-Methylbenzoyl-CoA |

| Key Reductase Enzyme | Benzoyl-CoA Reductase (BcrCBAD) | 4-Methylbenzoyl-CoA Reductase (MbrBCAD) |

| Genetic Locus | Dedicated benzoate degradation gene cluster | Separate and distinct 4-methylbenzoate degradation gene clusters |

| Substrate Preference in Magnetospirillum sp. pMbN1 | Preferred substrate | Utilized after benzoate depletion |

| Downstream Intermediate | 3-Hydroxypimelyl-CoA | 3-Hydroxy-5-methylpimelyl-CoA |

Enzymatic Transformations and Biochemical Interactions of 4-Methylbenzoate In Vitro

The study of individual enzymatic reactions involving 4-methylbenzoate in vitro provides a deeper understanding of the biochemical mechanisms at play. These investigations often focus on the initial activation step, which is critical for overcoming the inherent stability of the aromatic ring.

The activation of 4-methylbenzoate to its CoA thioester is catalyzed by a CoA ligase. While a specific 4-methylbenzoate:CoA ligase from Magnetospirillum sp. pMbN1 has not been isolated and characterized in detail, studies on analogous enzymes provide significant insight. For instance, the 4-chlorobenzoate:CoA ligase (CBL) has been shown to catalyze the conversion of 4-methylbenzoate to 4-methylbenzoyl-CoA. nih.gov

The reaction proceeds via a Bi Uni Uni Bi ping-pong kinetic mechanism. nih.gov This mechanism involves the binding of ATP and 4-methylbenzoate to the enzyme, followed by the release of pyrophosphate (PPi). Subsequently, CoA binds to the enzyme-intermediate complex, leading to the formation of 4-methylbenzoyl-CoA and AMP. nih.gov

Kinetic studies of CBL with 4-methylbenzoate as a substrate have determined the catalytic efficiency of this reaction. These in vitro assays provide quantitative data on the enzyme's ability to process this methylated aromatic acid.

| Substrate | Enzyme | kcat (s-1) | KM (μM) | Reference |

|---|---|---|---|---|

| 4-Methylbenzoate | 4-Chlorobenzoate:CoA Ligase (CBL) | 6.3 ± 0.4 | 14 ± 4 | nih.gov |

This data indicates that 4-methylbenzoate is an effective substrate for this class of enzymes, underscoring the biochemical feasibility of the initial activation step in its anaerobic degradation pathway.

Substrate Specificity and Kinetic Studies of Relevant Enzymes

The enzymatic degradation of 4-methylbenzoate has been elucidated in different microorganisms, revealing distinct pathways and enzymes with specific substrate requirements. Key research has focused on both anaerobic and aerobic degradation routes.

Under anaerobic conditions, the denitrifying alphaproteobacterium Magnetospirillum sp. strain pMbN1 is a key organism in the metabolism of 4-methylbenzoate. nih.govnih.gov This bacterium utilizes a specific "4-methylbenzoyl-CoA pathway" that is analogous to the well-documented benzoyl-CoA pathway. nih.govnih.gov Studies involving differential protein profiling of Magnetospirillum sp. strain pMbN1 cells grown on 4-methylbenzoate compared to those grown on benzoate or succinate revealed a specific increase in proteins whose genes are located in distinct clusters on the genome. nih.govresearchgate.net

A pivotal enzyme in this pathway is the 4-methylbenzoyl-CoA reductase (Mbr) . nih.govkarger.com The activity of this enzyme is induced in the presence of 4-methylbenzoate. nih.govresearchgate.net The Mbr enzyme complex shows significant sequence disparity from the conventional class I benzoyl-CoA reductase (Bcr), which is known to not accept substrates substituted at the para-position. nih.gov This highlights the substrate specificity of Mbr for the 4-methylated compound. In vitro studies have confirmed that 4-methylbenzoyl-CoA reductase activity is dependent on an electron donor and ATP. nih.govresearchgate.net While Magnetospirillum sp. strain pMbN1 can metabolize other benzoate derivatives, it exhibits a preference for benzoate over 4-methylbenzoate when both are available. nih.gov

In the aerobic bacterium Pseudomonas putida (arvilla) mt-2, 4-methylbenzoate (p-toluate) is metabolized via a divergent meta-cleavage pathway, which is encoded on the TOL plasmid. nih.govscinito.aiasm.org This pathway is distinct from the ortho-cleavage pathway that mutant strains use to degrade benzoate. nih.gov The enzymes of the meta pathway are lost in mutant strains that can no longer grow on m-toluate or p-toluate (B1214165). nih.govasm.org This indicates that a specific set of enzymes is required for the initial steps of 4-methylbenzoate degradation in this organism.

Table 1: Enzymatic Pathways for 4-Methylbenzoate Degradation

| Organism | Metabolic Condition | Pathway | Key Enzyme(s) | Notes |

|---|---|---|---|---|

| Magnetospirillum sp. strain pMbN1 | Anaerobic (Denitrifying) | 4-Methylbenzoyl-CoA Pathway | 4-Methylbenzoyl-CoA Reductase (Mbr) | Pathway is analogous to the central benzoyl-CoA pathway but specific for the 4-methylated substrate. nih.govnih.gov Enzyme activity is induced by 4-methylbenzoate. researchgate.net |

| Pseudomonas putida (arvilla) mt-2 | Aerobic | Meta-Cleavage Pathway | Plasmid-encoded enzymes (e.g., Catechol 2,3-oxygenase) | Pathway is encoded on the TOL plasmid and is distinct from the chromosomal ortho pathway for benzoate degradation. nih.govasm.org |

Environmental Research on Degradation Kinetics and Bioremediation Potential

Research into the environmental fate of 4-methylbenzoate has identified it as a key bottleneck in the anaerobic degradation of p-xylene (B151628), a common environmental pollutant. nih.gov Several toluene-degrading bacteria are known to cometabolically convert p-xylene to 4-methylbenzoate, which then accumulates as a dead-end metabolite because these organisms lack the capacity for its further degradation. karger.comnih.gov

The isolation of microorganisms capable of degrading 4-methylbenzoate is therefore significant for bioremediation strategies. Magnetospirillum sp. strain pMbN1, isolated from freshwater sediments, is the first known pure culture capable of completely mineralizing 4-methylbenzoate to CO2 under anoxic, nitrate-reducing conditions. nih.govnih.govnih.gov This bacterium's ability to utilize 4-methylbenzoate as a sole carbon and energy source makes it a prime candidate for the bioremediation of anoxic environments contaminated with p-xylene or 4-methylbenzoate itself. nih.gov

Kinetic studies related to the growth of strain pMbN1 on 4-methylbenzoate have defined optimal environmental parameters for its activity. These findings are crucial for developing effective bioremediation applications, as they provide a basis for optimizing conditions in engineered systems or predicting degradation rates in natural environments.

Table 2: Degradation Profile and Optimal Conditions for Magnetospirillum sp. strain pMbN1 with 4-Methylbenzoate

| Parameter | Finding / Value | Significance |

|---|---|---|

| Metabolic Capability | Complete degradation to CO2 | Demonstrates potential for complete removal of the contaminant from the environment. nih.gov |

| Environmental Source | Freshwater Sediments | Indicates the organism is adapted to relevant environmental compartments where contaminants may accumulate. nih.gov |

| Optimal Temperature Range | 26.2 to 35.7°C | Provides critical data for applying bioremediation in different climates and engineered systems. nih.gov |

| Optimal pH Range | 7.3 to 7.7 | Defines the optimal pH for enzymatic activity and microbial growth, important for managing bioremediation processes. nih.gov |

| Bioremediation Relevance | Overcomes the bottleneck in anaerobic p-xylene degradation pathways. | Offers a biological solution for the removal of the recalcitrant metabolite 4-methylbenzoate. karger.com |

The existence of bacteria such as Pseudomonas putida and Magnetospirillum sp. strain pMbN1 underscores the potential for natural attenuation and engineered bioremediation of sites contaminated with 4-methylbenzoate. nih.gov The chemotactic responses of some pollutant-degrading bacteria towards aromatic hydrocarbons suggest that these organisms can actively move towards contaminants, potentially increasing the efficiency of bioremediation processes in soil and groundwater. nih.gov

Advanced Applications in Materials Science and Coordination Chemistry

Utilization of 4-Methylbenzoate as a Ligand in the Formation of Coordination Complexes

The 4-methylbenzoate anion is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. This versatility allows for the construction of a wide array of coordination complexes with diverse structures and properties. iucr.org

Research has shown that the 4-methylbenzoate ligand can participate in the formation of both mononuclear and polynuclear metal complexes. For instance, it has been used in the synthesis of dinuclear zinc(II) carboxylate complexes. eurjchem.com In one such complex, four 4-methylbenzoate ligands link two zinc ions, forming a dinuclear building block. iucr.org These building blocks can then be further linked to create one-dimensional infinite chains. iucr.org The binding of the 4-methylbenzoate ligand can be influenced by the presence of other ligands and the solvent system used during synthesis, leading to different coordination polymers. acs.org

The coordination of 4-methylbenzoate to metal centers like cobalt(II) and nickel(II) has also been explored. In a dinuclear nickel(II) complex, each nickel atom is coordinated to three 4-methylbenzoate ligands, among others, resulting in a distorted octahedral geometry. nih.gov Similarly, in a mononuclear cobalt(II) complex, 4-methylbenzoate exhibits flexible binding topologies. mdpi.com The versatility of the 4-methylbenzoate ligand is further highlighted in the formation of a quadruple-bonded dimolybdenum(II) complex, where four 4-methylbenzoate ligands bridge the two molybdenum atoms. iucr.org

Table 1: Examples of Coordination Complexes Incorporating the 4-Methylbenzoate Ligand

| Metal Ion | Complex Type | Structural Features | Reference |

| Zinc(II) | Dinuclear | Four 4-methylbenzoate ligands link two zinc ions to form a dinuclear unit. | iucr.org |

| Zinc(II) | Dinuclear | Distorted square-pyramidal coordination around each zinc ion. | eurjchem.com |

| Nickel(II) | Dinuclear | Each Ni(II) atom is six-coordinated by three 4-methylbenzoate ligands, among others. | nih.gov |

| Cobalt(II) | Mononuclear | Flexible binding topologies of the 4-methylbenzoate ligand are observed. | mdpi.compreprints.org |

| Molybdenum(II) | Dinuclear | Four 4-methylbenzoate ligands in a paddlewheel structure around a quadruple Mo-Mo bond. | iucr.org |

Investigations into Supramolecular Assembly and Crystal Engineering Utilizing 4-Methylbenzoate Scaffolds

The principles of supramolecular chemistry and crystal engineering are crucial in designing solid-state materials with desired properties. The 4-methylbenzoate moiety plays a significant role in directing the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking.

In the crystal structure of a zinc coordination polymer containing 4-methylbenzoate, π-π stacking interactions between the benzene (B151609) rings of the 4-methylbenzoate ligands and pyridyl rings of other ligands lead to the formation of a corrugated layer. iucr.org These layers are further assembled into a three-dimensional supramolecular network through C-H···O hydrogen bonds. iucr.org Similarly, in a nickel(II) complex, the crystal structure is stabilized by intramolecular hydrogen bonding and π–π stacking interactions between the phenanthroline ring systems and the benzene ring of a 4-methylbenzoate unit. nih.gov

The role of 4-methylbenzoate in directing supramolecular assembly is also evident in organic salts. In the crystal structure of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, the crystal packing is largely dictated by N—H⋯O and O—H⋯O hydrogen bonds, along with weak C—H⋯O-type hydrogen bonds. iucr.org The investigation of various non-covalent interactions, including hydrogen bonding and stacking interactions, is fundamental to understanding their implications in crystal engineering. mdpi.com These weak interactions, such as anion-π, cation-π, and C–H/π, control the precise coordination of molecular self-assembly. mdpi.com

Table 2: Supramolecular Interactions Involving the 4-Methylbenzoate Moiety

| Interaction Type | Description | Example Compound | Reference |

| π-π Stacking | Between benzene rings of 4-methylbenzoate and pyridyl rings of co-ligands. | Zinc coordination polymer | iucr.org |

| Hydrogen Bonding | C-H···O interactions forming a 3D network. | Zinc coordination polymer | iucr.org |

| π-π Stacking | Between phenanthroline rings and the benzene ring of 4-methylbenzoate. | Dinuclear Nickel(II) complex | nih.gov |

| Hydrogen Bonding | N—H⋯O and O—H⋯O interactions in an organic salt. | 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate | iucr.org |

Integration of 4-Methylbenzoate Moieties into Functional Materials (e.g., Liquid Crystals, Polymers, Metal-Organic Frameworks)

The incorporation of the 4-methylbenzoate unit into larger molecular structures has led to the development of various functional materials with specific applications.

Liquid Crystals

Esters of 4-methylbenzoic acid are key components in the formulation of nematic liquid crystals. ossila.com For example, 4-pentylphenyl 4-methylbenzoate is a nematic liquid crystal used in optical electronic applications like liquid-crystal displays (LCDs). ossila.comsmolecule.com The elongated molecular structure, a characteristic of phenylbenzoate core structures, is essential for the formation of liquid crystalline phases. Research on related compounds has shown that nematic liquid crystals with phenylbenzoate cores possess excellent optical properties. The study of the fluorescence spectra of liquid crystals like 4-pentylphenyl 4-methylbenzoate, both alone and doped with nanoparticles, provides insights into their photophysical properties. researchgate.net

Polymers

Ethyl 4-methylbenzoate, an ester of 4-methylbenzoic acid, can be utilized as a monomer in the production of plastics and polymers, contributing to the flexibility and durability of these materials. lookchem.com The terminal alkyne group in molecules like but-3-yn-1-yl 4-methylbenzoate enables its use in click chemistry for the synthesis of polymers and bioconjugates. vulcanchem.com

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The use of high-valent metal cations and carboxylate linkers can enhance the stability of MOFs. acs.org While the direct use of potassium 4-methylbenzoate in MOF synthesis is less common, the parent acid, 4-methylbenzoic acid, and its derivatives are employed as organic linkers. For instance, ethyl 4-methylbenzoate is a precursor in the synthesis of more complex ligands used to construct zeolitic metal-organic frameworks. rsc.orgresearchgate.net These MOFs can exhibit properties such as the ability to adsorb organic dyes and function as light-harvesting antennae. researchgate.net The combination of metal ions and organic linkers like derivatives of 4-methylbenzoic acid allows for the creation of MOFs with high surface area and specific adsorption affinities. rroij.com

Q & A

Q. What are the optimal methods for synthesizing potassium 4-methylbenzoate, and how can reaction conditions be systematically optimized?

this compound can be synthesized via neutralization of 4-methylbenzoic acid with potassium hydroxide. Methodological optimization involves:

- pH control : Maintain pH >10 to ensure complete deprotonation of the carboxylic acid group.

- Solvent selection : Use polar aprotic solvents (e.g., ethanol) to enhance solubility and reaction efficiency .

- Purification : Recrystallization from aqueous ethanol yields high-purity crystals, confirmed by melting point (>300°C) and FT-IR spectroscopy (carboxylate peak at ~1600 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Elemental analysis : Verify stoichiometry (C:H:K ratio) via combustion analysis.

- X-ray crystallography : Resolve bond angles (e.g., C44–C45–C46 = 121.03°) and dihedral angles between aromatic rings (e.g., 47.98° in related benzoate derivatives) to confirm structural consistency .

- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition typically occurring above 300°C .

Advanced Research Questions

Q. How do kinetic parameters for enzymatic reactions involving 4-methylbenzoate vary under different substrate concentrations, and what methodological frameworks can resolve conflicting data?

In studies of 4-methylbenzoate as a substrate for CoA ligases, double-reciprocal plots (1/V vs. 1/[Substrate]) reveal competitive inhibition patterns. For example:

- At 200 μM 4-methylbenzoate and 1 mM CoA, apparent , .

- Contradictions in values (e.g., 14 μM vs. 30 μM) may arise from assay conditions (e.g., ATP concentration). To resolve discrepancies, use global fitting of kinetic data to a ternary-complex model and validate with isothermal titration calorimetry (ITC) .

Q. What strategies can address structural contradictions in crystallographic data for this compound derivatives?

Discrepancies in dihedral angles (e.g., 47.98° vs. 63.57° in related benzoates) often stem from packing effects or hydrogen-bonding networks. Mitigation approaches:

Q. How does this compound participate in anaerobic degradation pathways, and what experimental designs can elucidate its environmental fate?

In Magnetospirillum sp. strain pMbN1, 4-methylbenzoate undergoes β-oxidation under denitrifying conditions. Key steps:

- Induction assays : Monitor substrate-dependent enzyme induction via proteomics (2D-DIGE) .

- Isotopic labeling : Track -labeled methyl groups to identify intermediates (e.g., 4-methylbenzoyl-CoA) .

Methodological Guidelines

Q. What computational tools are suitable for predicting synthetic routes or retrosynthetic pathways for this compound derivatives?

AI-driven platforms (e.g., Pistachio, Reaxys) enable one-step synthesis planning by:

- Precursor scoring : Rank feasible precursors using heuristic relevance models.

- Template matching : Leverage databases (e.g., BKMS_METABOLIC) to identify analogous reactions .

Q. How can researchers validate electrochemical data for this compound in redox studies?

Standardize protocols using:

- Reference electrodes : Saturated calomel electrode (SCE) for reproducible potentials.

- Pulse voltammetry : Apply stepwise concentrations (2–10 mM) in KNO₃ electrolyte to establish linearity in peak current vs. concentration plots .

Data Presentation and Analysis

Q. What are best practices for presenting crystallographic and kinetic data in publications?

- Crystallography : Report unit cell parameters (e.g., ) and CIF files for reproducibility .

- Kinetics : Include secondary plots (e.g., slope vs. intercept from Lineweaver-Burk) to distinguish inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.